N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
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Overview
Description
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide is a complex organic compound that features a benzamide moiety linked to a pyridazinone ring, which is further connected to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide typically involves multiple steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan.
Attachment of the Benzamide Moiety: The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine derivative of the pyridazinone-furan intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furanones.
Reduction: Dihydropyridazines.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide depends on its application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, π-π stacking, and halogen bonding. These interactions can modulate the activity of enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide derivatives: Compounds with different substituents on the benzene ring or the furan ring.
Pyridazinone derivatives: Compounds with variations in the pyridazinone ring structure.
Uniqueness: this compound is unique due to the combination of its structural features, which include a benzamide moiety, a pyridazinone ring, and a furan ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17-10-9-15(16-8-4-13-24-16)20-21(17)12-5-11-19-18(23)14-6-2-1-3-7-14/h1-4,6-10,13H,5,11-12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRJSSLGMAHNRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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